molecular formula C23H26F3N5O5 B6605722 (4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid CAS No. 2648868-65-7

(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid

Cat. No.: B6605722
CAS No.: 2648868-65-7
M. Wt: 509.5 g/mol
InChI Key: BMBPFGUGKHSXEO-RPJLXTCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3’-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a spiro structure, which is known for its unique chemical properties and stability. The presence of trifluoroacetic acid adds to its reactivity and potential for diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.

    Reduction: Reduction reactions can be employed to alter specific parts of the molecule, potentially leading to new derivatives with different characteristics.

    Substitution: The trifluoroacetic acid group can be substituted with other functional groups, providing a pathway for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s reactivity and stability could make it useful in the design of new therapeutic agents, particularly for targeting specific pathways or receptors.

    Industry: Its chemical properties may be exploited in various industrial processes, such as catalysis or the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroacetic acid group may enhance its binding affinity or alter its pharmacokinetic properties, making it more effective in certain applications. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro structures and molecules containing trifluoroacetic acid. Examples might include:

    Spiro[cyclohexane-1,3’-indoline]: Known for its stability and unique reactivity.

    Trifluoroacetic acid derivatives: Widely used in organic synthesis for their strong acidity and ability to introduce trifluoromethyl groups.

Uniqueness

What sets this compound apart is the combination of its spiro structure with the trifluoroacetic acid moiety, providing a unique set of chemical properties

Properties

IUPAC Name

(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3.C2HF3O2/c1-15-11-23-20(28)21(13-22-14-21)9-5-6-10-29-17-12-26(16-7-3-2-4-8-16)25-18(17)19(27)24-15;3-2(4,5)1(6)7/h2-8,12,15,22H,9-11,13-14H2,1H3,(H,23,28)(H,24,27);(H,6,7)/b6-5+;/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBPFGUGKHSXEO-RPJLXTCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2(CC=CCOC3=CN(N=C3C(=O)N1)C4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)C2(C/C=C/COC3=CN(N=C3C(=O)N1)C4=CC=CC=C4)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N5O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.